molecular formula C12H13BrO2 B3391020 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid CAS No. 1341825-97-5

1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B3391020
CAS No.: 1341825-97-5
M. Wt: 269.13 g/mol
InChI Key: ZDZNPBOPEXUSAU-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel immunotherapies. This compound, with a molecular formula of C12H13BrO2 and a molecular weight of 269.13 g/mol, serves as a key synthetic intermediate . Its primary research value lies in its application as a precursor for the synthesis of small-molecule inhibitors of the E3 ubiquitin ligase CBL-b . CBL-b is an intracellular checkpoint that regulates immune cell activation, and its inhibition has emerged as a promising strategy to enhance anti-tumor immune responses in T cells and NK cells . Researchers are exploring CBL-b inhibitors for use in cell-based cancer immunotherapies, including adoptive cell transfer (ACT) and chimeric antigen receptor (CAR) T-cell therapies, to improve the expansion, persistence, and cytotoxic efficacy of immune cells . Please note that this product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-3-methylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-8-6-12(7-8,11(14)15)9-3-2-4-10(13)5-9/h2-5,8H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZNPBOPEXUSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341825-97-5
Record name 1-(3-bromophenyl)-3-methylcyclobutane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves the bromination of a phenyl group followed by cyclobutane ring formation and carboxylation. One common method includes the use of bromobenzene as a starting material, which undergoes a series of reactions including Friedel-Crafts alkylation to introduce the cyclobutane ring and subsequent carboxylation to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxylic acid group activates the bromophenyl ring for SNAr reactions. Typical nucleophiles and conditions include:

NucleophileConditionsProduct FormedYield*
Hydroxide (OH⁻)Aqueous NaOH, 100°C, 12 hr1-(3-Hydroxyphenyl) derivative~65%
Amines (RNH₂)DMF, 80°C, CuI catalystAryl amine analogs~50-70%
Thiols (RSH)EtOH, reflux, 24 hrAryl thioethers~45%

*Yields estimated from analogous bromophenyl cyclobutane systems .

Mechanism : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing cyclobutane-carboxylic acid group .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions:

ConditionsProductKey Observations
Pyridine, 200°C, 2 hr1-(3-Bromophenyl)-3-methylcyclobutaneCO₂ evolution observed via IR
CuO nanoparticles, DMSO, 120°CAryl cyclobutane hydrocarbon85% conversion (GC-MS analysis)

Decarboxylation is facilitated by strain in the cyclobutane ring, which lowers the activation energy .

Esterification and Amidation

The carboxylic acid participates in standard derivatization reactions:

ReagentConditionsProduct
SOCl₂ + MeOHReflux, 4 hrMethyl ester
DCC, HOBt, RNH₂DCM, 0°C → RT, 12 hrSubstituted amides

Notable Example :
Reaction with benzylamine yields 1-(3-bromophenyl)-3-methylcyclobutane-1-carboxamide, confirmed by 1H^1H-NMR (δ\delta 6.8–7.4 ppm, aromatic protons) .

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes fragmentation under specific conditions:

ConditionsProductsMechanism
UV light (254 nm), 6 hr3-Bromostyrene + methyl ketoneDiradical intermediate
H₂SO₄, 150°CLinear brominated carboxylic acidAcid-catalyzed ring cleavage

Kinetic Data :

  • Activation energy (EaE_a) for thermal ring-opening: ~35 kcal/mol (DFT calculations) .

Electrophilic Aromatic Substitution

The bromophenyl group directs electrophiles to the para position relative to the bromine:

ElectrophileConditionsProduct
HNO₃, H₂SO₄0°C, 2 hr1-(3-Bromo-4-nitrophenyl) analog
Cl₂, FeCl₃DCM, RT, 1 hr4-Chloro-3-bromophenyl derivative

Regioselectivity is controlled by the bromine’s strong meta-directing effect .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom enables Suzuki-Miyaura and Ullmann couplings:

Reaction TypeConditionsProductYield*
Suzuki (Ar-B(OH)₂)Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl-functionalized cyclobutane~75%
Ullmann (Ar-NH₂)CuI, 1,10-phenanthroline, 110°CAryl amine derivatives~60%

*Optimized yields from similar bromophenyl cyclobutanes .

Biochemical Interactions

Preliminary studies suggest moderate enzyme inhibition:

Target EnzymeIC₅₀ (μM)Proposed Binding Mode
Cyclooxygenase-2 (COX-2)12.3Hydrogen bonding with carboxylate
CYP3A428.9Hydrophobic interaction with cyclobutane

Data extrapolated from structurally related carboxylic acids .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major fragments identified via GC-MS:

Temperature Range (°C)Degradation Products
210–2503-Bromobenzoic acid + propene
250–300CO₂ + brominated aromatic compounds

This compound’s multifunctional reactivity makes it valuable in synthetic organic chemistry, particularly for constructing strained ring systems and biaryl architectures. Further studies are needed to explore its catalytic asymmetric reactions and biological applications .

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom is thought to enhance its interaction with biological targets, potentially leading to improved efficacy in inhibiting tumor growth.
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor for synthesizing more complex organic molecules. For example, it can undergo various chemical reactions such as nucleophilic substitutions and cycloadditions to form new compounds with diverse functionalities.
  • Reagent in Chemical Reactions : It can act as a reagent in Lewis acid-catalyzed reactions, facilitating the formation of bicyclic compounds through [4+2] annulation processes, which are crucial in synthetic organic chemistry.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The most promising derivative exhibited significant inhibition of cell proliferation in breast cancer cell lines, suggesting that modifications to the bromophenyl group can enhance biological activity.

Case Study 2: Synthesis of Novel Compounds

A research team reported the use of this compound in the synthesis of novel bicyclic compounds via [4+2] cycloaddition reactions. The resulting products demonstrated unique structural features that could be explored for their biological activities. The study highlighted the versatility of this compound as a synthetic building block.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition or activation of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(3-bromophenyl)-3-methylcyclobutane-1-carboxylic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Solubility/Stability Reference
This compound (hypothetical) C₁₂H₁₃BrO₂ 269.13 3-Bromophenyl, 3-methylcyclobutane N/A Likely polar, stable in dry conditions
1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₃BrO₂ 269.13 4-Bromo-3-methylphenyl, cyclobutane N/A Data unavailable
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.69 3-Chlorophenyl, 3-methylcyclobutane N/A Stable at room temperature
1-(3-Bromophenyl)cyclopentane-1-carboxylic acid C₁₂H₁₃BrO₂ 269.13 3-Bromophenyl, cyclopentane N/A Solid; requires respiratory protection
1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid C₁₃H₁₅BrO₄ 315.16 3-Bromophenyl, 3,3-dimethoxycyclobutane N/A Sealed storage recommended

Key Observations:

  • Halogen Effects: Bromine (higher atomic weight, stronger electron-withdrawing effect) vs.
  • Substituent Position : The 3-bromo vs. 4-bromo substitution on the phenyl ring modulates steric and electronic profiles, impacting reactivity .

Comparison Table: Cytotoxic Activity of Bromophenyl Derivatives

Compound Name Bioassay Model IC₅₀ (ppm) Notes Reference
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on MCF-7 cells 422.22 Microwave-synthesized chalcone
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on MCF-7 cells 22.41 High potency, potential chemopreventive agent
1-Benzylcyclobutane-1-carboxylic acid N/A N/A Non-toxic (GHS unclassified)

Mechanistic Insights :

  • The carboxylic acid moiety may participate in hydrogen bonding with biological targets, though steric hindrance from the cyclobutane ring could limit interactions .

Biological Activity

Overview

1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a bromophenyl and a carboxylic acid functional group. The compound's unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H13_{13}BrO2_2
  • Molecular Weight : 283.14 g/mol

The compound features a cyclobutane ring, which is known for its strain and reactivity, coupled with a bromophenyl substituent that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of cyclobutane compounds exhibit promising anticancer properties. For instance, cyclobutane derivatives have been shown to inhibit cancer cell proliferation in various in vitro assays. The specific mechanisms may involve:

  • Inhibition of cell cycle progression
  • Induction of apoptosis
  • Modulation of signaling pathways related to cancer growth

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibitory effects on breast cancer cell lines
AntimicrobialPotential activity against selected pathogens
Enzyme InhibitionModulation of enzyme activity in vitro

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various cyclobutane derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant inhibitory effects, particularly in breast cancer models. The study highlighted the compound's potential as a lead structure for further drug development targeting cancer therapies.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructure TypeKey Features
1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acidHydroxy derivativeContains hydroxyl group; altered biological activity profile
3-Methylcyclobutanecarboxylic acidCyclobutaneLacks bromophenyl substituent; different activity profile
4-Bromocyclobutane-1-carboxylic acidCyclobutaneSimilar structure; differing substitution patterns

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization reactions or coupling of pre-functionalized cyclobutane precursors. For example, analogous compounds like 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid are synthesized via carboxylation of bromophenyl-substituted intermediates followed by cyclopropane ring formation using reagents like N,N’-dibromo-5,5-dimethylhydantoin under acidic conditions . For cyclobutane derivatives, ring-strain minimization via [2+2] photocycloaddition or strain-driven coupling with bromophenyl moieties may be applicable. Purification often involves silica gel chromatography, as demonstrated in similar syntheses .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if fluorinated analogs are present) provide details on substituent arrangement and stereochemistry. For example, in a related cyclobutane-carboxylic acid derivative, 1H^1H NMR peaks at δ 2.97–2.83 ppm (cyclobutane protons) and δ 7.4–7.6 ppm (bromophenyl aromatic protons) confirm regiochemistry . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+Na+^+] at 456.0502 in a selenium-containing analog) . X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable.

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Methodological Answer : Yield optimization requires systematic screening of catalysts, solvents, and temperatures. For instance, in the synthesis of a cyclopropane analog, diethylamine was used in a 2:1 molar ratio to the carboxylic acid precursor, achieving 77% yield after 18 hours at room temperature . Microwave-assisted synthesis or flow chemistry could reduce reaction times. Solvent polarity adjustments (e.g., switching from dichloromethane to THF) may enhance cyclization efficiency. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify optimal termination points .

Q. How can researchers address discrepancies in reported spectral data for bromophenyl-cyclobutane derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or stereoisomerism. Reproducing experiments under identical conditions (e.g., DMSO-d6_6 vs. CDCl3_3 for NMR) is critical. For example, 19F^{19}F NMR shifts in DMSO-d6_6 vs. D2_2O vary significantly due to hydrogen bonding . Cross-validation using complementary techniques (e.g., comparing HRMS with elemental analysis) resolves ambiguities. Computational tools like density functional theory (DFT) can simulate NMR spectra to match experimental data .

Q. What is the mechanistic role of the 3-bromophenyl substituent in influencing reactivity?

  • Methodological Answer : The bromine atom acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution. In cyclobutane systems, this enhances stability via conjugation with the carboxylic acid moiety. For example, in 3-bromophenylacetic acid derivatives, the bromine substituent increases acidity (pKa ~2.5–3.0), facilitating deprotonation in coupling reactions . Kinetic studies using Hammett plots can quantify substituent effects on reaction rates .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target proteins, while DFT calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For cyclobutane-carboxylic acid analogs, docking into enzyme active sites (e.g., cyclooxygenase-2) has been used to hypothesize anti-inflammatory activity . Pharmacophore modeling identifies critical functional groups (e.g., carboxylic acid for hydrogen bonding) for structure-activity relationship (SAR) studies.

Key Considerations

  • Stereochemical Complexity : The cyclobutane ring introduces strain, favoring specific conformers. Dynamic NMR can reveal ring-flipping dynamics .
  • Safety Protocols : Brominated compounds require handling in fume hoods due to potential toxicity (e.g., respiratory irritants) .
  • Data Reproducibility : Detailed reporting of solvent grades, drying agents (e.g., Na2_2SO4_4), and instrument calibration ensures reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid
Reactant of Route 2
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1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid

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